molecular formula C7H9BrClN3 B1491193 5-Bromo-4-chloro-6-propylpyrimidin-2-amine CAS No. 2092515-06-3

5-Bromo-4-chloro-6-propylpyrimidin-2-amine

Cat. No.: B1491193
CAS No.: 2092515-06-3
M. Wt: 250.52 g/mol
InChI Key: QNUVRSCOJGYMFI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-propylpyrimidin-2-amine is a versatile pyrimidine-based chemical intermediate designed for research and development in medicinal and organic chemistry. Its structure features reactive bromo and chloro substituents at the 5- and 4-positions of the pyrimidine ring, respectively, which allow for sequential and regioselective functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions . The 6-propyl group is a key structural feature inferred from research on analogous 6-alkylpyrimidinones, which suggests that such aliphatic substitutions can be critical for modulating the biological activity and physicochemical properties of the resulting compounds . This compound serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . As a building block, it is particularly valuable in the exploration of structure-activity relationships (SAR) during the drug discovery process, enabling the creation of diverse compound libraries . Researchers can leverage this chemical to develop novel therapeutic candidates, drawing from the established role of similar 5-bromo-4-chloro-6-substituted pyrimidines in generating compounds with potential antiviral and immunomodulatory activities . This compound is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-4-chloro-6-propylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-3-4-5(8)6(9)12-7(10)11-4/h2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUVRSCOJGYMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-4-chloro-6-propylpyrimidin-2-amine typically proceeds via:

  • Construction or modification of the pyrimidine core,
  • Selective halogenation at the 5- and 4-positions,
  • Introduction of the propyl substituent at the 6-position,
  • Amination at the 2-position.

The key challenge lies in controlling the regioselective halogenation and functional group transformations without overreaction or side products.

Halogenation of Pyrimidine Core

Bromination and Chlorination

  • Bromination at the 5-position is commonly achieved using hydrobromic acid in the presence of oxidants such as hydrogen peroxide, which catalyzes the substitution on the pyrimidine ring. A one-step method reported involves heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by chlorination using phosphorus oxychloride and organic amines (e.g., triethylamine) to obtain 5-bromo-2-chloropyrimidine intermediates with high yield (~96%) and purity (~98.4%).

  • Chlorination at the 4-position is often carried out using phosphorus oxychloride (POCl3) under heating conditions with organic amines as catalysts or bases. This step converts hydroxyl or amino groups into chloro substituents, facilitating further functionalization.

Step Reagents/Conditions Outcome Yield (%) Purity (%)
Bromination 2-Hydroxypyrimidine + HBr + H2O2, 30°C, 14 h 5-Bromo-2-hydroxypyrimidine - -
Chlorination Intermediate + POCl3 + Triethylamine, 80°C, 6 h 5-Bromo-2-chloropyrimidine 96.2 98.4

Data adapted from patent literature describing an efficient one-step synthesis method.

Introduction of the Propyl Group at the 6-Position

  • The propyl substituent at the 6-position can be introduced via alkylation reactions starting from 4-chloro-6-substituted pyrimidin-2-amines. For example, nucleophilic substitution reactions where the 6-position is functionalized with an alkyl group such as propyl are performed using alkyl halides under basic conditions.

  • While specific literature on 6-propyl substitution is limited, analogous methods for 6-methyl or 6-isopropyl pyrimidines involve using sodium hydride as a base in dry solvents like DMF, followed by reaction with alkyl halides at elevated temperatures (e.g., 65°C for 18 hours). This approach can be adapted for propyl groups.

Amination at the 2-Position

  • The 2-amino group is typically introduced or retained during the pyrimidine ring formation or via substitution reactions on 2-chloropyrimidines using ammonia or amine sources.

  • The presence of the amino group at the 2-position is crucial for biological activity and is maintained through selective reaction conditions that avoid deamination or side reactions.

Representative Synthetic Route

A plausible synthetic sequence based on the above steps would be:

  • Start with 2-hydroxypyrimidine.
  • Brominate at the 5-position using hydrobromic acid and hydrogen peroxide.
  • Chlorinate the 4-position using phosphorus oxychloride and triethylamine.
  • Introduce the propyl group at the 6-position via nucleophilic substitution with propyl halide under basic conditions (e.g., sodium hydride in DMF).
  • Ensure the 2-amino group is present or introduced via amination if necessary.

Comparative Analysis of Preparation Methods

Method Aspect One-step Bromination/Chlorination Multi-step Alkylation & Amination
Starting Material 2-Hydroxypyrimidine 4-Chloro-6-substituted pyrimidin-2-amine
Halogenation Reagents Hydrobromic acid, H2O2, POCl3, Triethylamine Separate bromination and chlorination steps
Alkylation Conditions Not applicable (focus on halogenation) Sodium hydride, alkyl halide, dry DMF, 65°C, 18 h
Yield ~96% for halogenated intermediate Variable; typically moderate to good (e.g., 67% for similar methyl derivative)
Purity ~98.4% (HPLC) Dependent on purification; often requires chromatography
Scalability Demonstrated industrial scale feasibility Lab scale; potential for scale-up with optimization

Research Findings and Notes

  • The one-step bromination and chlorination method significantly improves efficiency, reduces pollution, and enhances bromine utilization compared to traditional multi-step halogenation.

  • Alkylation at the 6-position using strong bases and alkyl halides is a common approach for introducing alkyl groups in pyrimidines, with reaction conditions requiring inert atmosphere and controlled temperature to avoid side reactions.

  • Purification typically involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

  • No direct industrial-scale preparation methods for this compound were found in the literature, but analogies from related compounds suggest adaptation of the above methods is feasible.

Summary Table of Preparation Steps

Step Number Reaction Step Reagents/Conditions Expected Product Notes
1 Bromination 2-Hydroxypyrimidine + HBr + H2O2, 30°C, 14 h 5-Bromo-2-hydroxypyrimidine Catalyzed by hydrogen peroxide
2 Chlorination POCl3 + Triethylamine, 80°C, 6 h 5-Bromo-2-chloropyrimidine Organic amine catalysis
3 Alkylation (Propyl introduction) Propyl halide + NaH, DMF, 65°C, 18 h 5-Bromo-4-chloro-6-propylpyrimidine Nucleophilic substitution
4 Amination Ammonia or amine source This compound Retain or introduce amino group
5 Purification Crystallization, chromatography Pure target compound Ensures high purity for use

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-6-propylpyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-6-propylpyrimidin-2-amine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-6-propylpyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • Halogens : Bromine and chlorine at positions 4/5/6 enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. The propyl group in the target compound may increase steric hindrance compared to smaller substituents (e.g., methylthio or methoxy) .
    • Alkyl/Aryl Groups : The propyl group likely improves lipid solubility vs. cyclopentyl or phenyl groups, affecting pharmacokinetics .
  • Synthetic Routes :

    • The cyclopentyl analog (85% yield) was synthesized via amine coupling in ethyl acetate with N,N-diisopropylethylamine . A similar route using propylamine could apply to the target compound.
    • Methylthio derivatives (e.g., 63931-22-6) are synthesized via thiolation reactions, emphasizing the versatility of pyrimidine functionalization .

Physicochemical and Crystallographic Properties

  • Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.094 Å) stabilize the lattice . The target compound’s propyl group may disrupt such interactions, altering melting points or solubility.

Biological Activity

5-Bromo-4-chloro-6-propylpyrimidin-2-amine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, which may influence its reactivity and biological interactions. Its molecular formula is C8H9BrClN3C_8H_9BrClN_3, with a molecular weight of approximately 253.53 g/mol. The structural features contribute to its potential as a pharmacological agent.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It acts as an inhibitor or modulator in several biological pathways, particularly in inflammation and possibly in cancer treatment. The compound's halogen substituents can enhance binding affinity to biological targets, influencing cellular processes such as signal transduction and gene expression.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. For example, derivatives with similar structures demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 Inhibition IC50 (μmol)
This compoundTBD (to be determined)
Celecoxib0.04 ± 0.01
Indomethacin9.17

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar pyrimidine derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, showing promise as therapeutic agents . The specific pathways affected by this compound remain an area of active research.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameStructural FeaturesNotable Activity
4-Chloro-6-propylpyrimidin-2-amineChlorine at position 4Moderate anti-inflammatory
5-Bromo-6-propylpyrimidin-2-amineBromine at position 5Enhanced enzyme inhibition
4-Bromo-6-propylpyrimidin-2-aminesBromine at position 4Variable anti-cancer activity

This comparison illustrates how variations in halogen positions can significantly alter biological activities.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that related pyrimidine compounds exhibited potent anti-inflammatory effects through COX inhibition assays, suggesting that structural modifications could enhance therapeutic efficacy .
  • In Vivo Models : Animal models have been employed to assess the efficacy of similar compounds in reducing inflammation and tumor growth, providing insights into their potential clinical applications .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that electron-donating groups enhance the anti-inflammatory activity of pyrimidines, indicating that further modifications to this compound could yield more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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